molecular formula C6H10ClN3 B12923405 5-Chloro-1-isopropyl-1H-imidazol-2-amine

5-Chloro-1-isopropyl-1H-imidazol-2-amine

Katalognummer: B12923405
Molekulargewicht: 159.62 g/mol
InChI-Schlüssel: LFZFBTIUFIHGNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-isopropyl-1H-imidazol-2-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 1st position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-isopropyl-1H-imidazole-2-thiol with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-isopropyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-isopropyl-1H-imidazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-isopropyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group play a crucial role in determining the binding affinity and specificity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the isopropyl group in 5-Chloro-1-isopropyl-1H-imidazol-2-amine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different pharmacological profiles and applications .

Eigenschaften

Molekularformel

C6H10ClN3

Molekulargewicht

159.62 g/mol

IUPAC-Name

5-chloro-1-propan-2-ylimidazol-2-amine

InChI

InChI=1S/C6H10ClN3/c1-4(2)10-5(7)3-9-6(10)8/h3-4H,1-2H3,(H2,8,9)

InChI-Schlüssel

LFZFBTIUFIHGNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CN=C1N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.